molecular formula C20H24N2O3 B5960362 2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE

2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE

Cat. No.: B5960362
M. Wt: 340.4 g/mol
InChI Key: YQEGJISAHAAOCK-UHFFFAOYSA-N
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Description

2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group, a morpholine ring, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE typically involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.

    Coupling with Morpholine: The biphenyl-4-yloxy halide is then reacted with 2-(morpholin-4-yl)ethylamine under basic conditions to form the desired amide linkage.

    Final Product Formation: The intermediate product is then subjected to acylation using acetic anhydride or a similar acylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl and morpholine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Biphenyl-4-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted biphenyl and morpholine derivatives.

Scientific Research Applications

2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,1’-Biphenyl]-4-yl)-2-methyl-2-morpholinopropan-1-one
  • Biphenyl-4-yloxy derivatives
  • Morpholine-based amides

Uniqueness

2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE stands out due to its specific combination of biphenyl, morpholine, and acetamide groups, which confer unique chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(21-10-11-22-12-14-24-15-13-22)16-25-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9H,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEGJISAHAAOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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